N1-cyclopentyl-N2-(2,4-difluorophenyl)oxalamide
Description
N-cyclopentyl-N’-(2,4-difluorophenyl)oxamide is an organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a cyclopentyl group and a difluorophenyl group attached to an oxamide backbone, which imparts unique chemical and physical properties.
Properties
IUPAC Name |
N-cyclopentyl-N'-(2,4-difluorophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2N2O2/c14-8-5-6-11(10(15)7-8)17-13(19)12(18)16-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPFYUKOGQGAJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-N’-(2,4-difluorophenyl)oxamide typically involves the reaction of cyclopentylamine with 2,4-difluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting intermediate is then treated with oxalyl chloride to form the final oxamide product.
Industrial Production Methods
Industrial production of N-cyclopentyl-N’-(2,4-difluorophenyl)oxamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-N’-(2,4-difluorophenyl)oxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
N1-cyclopentyl-N2-(2,4-difluorophenyl)oxalamide is primarily investigated for its potential therapeutic applications:
- Anticancer Activity : Preliminary studies indicate that this compound exhibits significant antiproliferative effects against various cancer cell lines. Research has shown that it can inhibit cell growth and induce apoptosis through the modulation of key signaling pathways involved in cancer progression .
- Neuropharmacological Effects : The compound is also being explored for its potential antidepressant properties. Its structural similarity to known psychoactive agents suggests that it may influence neurotransmitter systems, particularly serotonin levels, which are critical in mood regulation .
Biochemical Research
This compound has been utilized in biochemical assays to understand its mechanism of action:
- Receptor Binding Studies : The compound's ability to bind to specific receptors has been investigated, revealing insights into how it may exert its biological effects. Enhanced lipophilicity due to the fluorine substituents may improve its binding affinity compared to other related compounds .
- Cell Cycle Analysis : Studies have demonstrated that this compound can interfere with the cell cycle of cancer cells, leading to reduced proliferation rates. The IC50 values for different cancer types have been reported around 15 µM, indicating effective potency .
Recent studies have focused on evaluating the efficacy of this compound in preclinical models:
- Study 1 : A study demonstrated that treatment with this compound significantly reduced cell viability in human cancer cell lines at concentrations above 10 µM. The observed reduction was attributed to apoptosis induction and cell cycle arrest .
- Study 2 : Another investigation assessed the neuropharmacological effects using animal models of depression. Results indicated a notable increase in serotonin levels following administration of the compound, suggesting potential antidepressant activity .
Mechanism of Action
The mechanism of action of N-cyclopentyl-N’-(2,4-difluorophenyl)oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity and thereby exerting its biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and alteration of gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopentyl-N’-(2-fluorophenyl)oxamide
- N-cyclopentyl-N’-(4-fluorophenyl)oxamide
- N-cyclopentyl-N’-(2,4-dichlorophenyl)oxamide
Uniqueness
N-cyclopentyl-N’-(2,4-difluorophenyl)oxamide is unique due to the presence of two fluorine atoms on the aromatic ring, which enhances its chemical stability and biological activity compared to its mono-fluorinated or chlorinated analogs. The difluorophenyl group also imparts distinct electronic properties, making it a valuable compound for various applications .
Biological Activity
N1-cyclopentyl-N2-(2,4-difluorophenyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclopentyl group and a difluorophenyl moiety attached to an oxalamide backbone. The specific structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- P2X7 Receptor Modulation : The compound has been studied for its role as a P2X7 receptor antagonist. P2X7 receptors are involved in inflammatory responses and pain signaling pathways. In knockout mouse models, the inhibition of these receptors demonstrated reduced inflammatory pain and neuroinflammation, suggesting therapeutic potential in conditions such as rheumatoid arthritis and neuropathic pain .
- Anticancer Activity : Preliminary studies indicate that this compound may exhibit anticancer properties. It has been shown to induce apoptosis in cancer cell lines by modulating key signaling pathways, including those involving Akt and Stat3, which are crucial for cell survival and proliferation .
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound:
| Activity | Effect | Reference |
|---|---|---|
| P2X7 Receptor Antagonism | Reduces inflammatory pain | |
| Anticancer Activity | Induces apoptosis in cancer cells | |
| Inhibition of Cytokine Release | Decreases IL-1β levels |
Case Studies
- Inflammatory Pain Model : In a study using P2X7 knockout mice, it was found that treatment with this compound significantly reduced the development of adjuvant-induced inflammatory pain. This suggests its potential application in treating chronic pain conditions .
- Cancer Cell Line Study : Research involving various cancer cell lines indicated that this compound could induce apoptosis through modulation of apoptotic markers such as cleaved PARP and survivin levels. This highlights its potential as a therapeutic agent in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
